Chemical structure and properties of Ethyl 1-aminocyclopent-2-ene-1-carboxylate
Chemical structure and properties of Ethyl 1-aminocyclopent-2-ene-1-carboxylate
The following technical guide provides an in-depth analysis of Ethyl 1-aminocyclopent-3-ene-1-carboxylate (and its isomeric forms), a critical scaffold in the design of conformationally constrained peptides and peptidomimetics.
Structural Analysis, Synthesis, and Applications in Drug Design
Executive Summary
Ethyl 1-aminocyclopent-3-ene-1-carboxylate (often abbreviated as Cpg or Ac5c-ene in its acid form) is a non-proteinogenic,
This guide addresses the 1-amino-3-ene isomer as the primary subject of industrial relevance, while providing critical structural disambiguation regarding the 2-ene and enamine isomers often encountered in literature.
Chemical Identity & Structural Disambiguation
Precise nomenclature is vital for this class of compounds, as small variations in double-bond placement drastically alter chemical reactivity and biological function.
| Isomer Designation | IUPAC Name | Structure Description | Key Properties |
| Target Scaffold (3-ene) | Ethyl 1-aminocyclopent-3-ene-1-carboxylate | Double bond at C3-C4. Quaternary C1 holds amine/ester. | Stable. Standard peptidomimetic scaffold. Achiral (meso-like ring puckering) unless substituted. |
| Allylic Isomer (2-ene) | Ethyl 1-aminocyclopent-2-ene-1-carboxylate | Double bond at C2-C3. Quaternary C1 holds amine/ester. | Reactive. C1 is an allylic quaternary center. Less common; potential for oxidative instability. |
| Enamine Isomer | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | Double bond at C1-C2.[1] Amine on C2. | Conjugated. Stable enamine system. distinct reactivity (nucleophilic at C1). CAS: 7149-18-0.[2][3][4] |
Note: The synthesis protocols below focus on the 3-ene isomer, as it is the standard product of dialkylation and Ring-Closing Metathesis (RCM) strategies used in drug development.
Physicochemical Profile (Predicted for 3-ene isomer)
-
Molecular Formula:
[1] -
Molecular Weight: 155.19 g/mol [1]
-
LogP (Predicted): ~1.2 (Moderate Lipophilicity)
-
pKa (Amine): ~7.5–8.0 (Lower than acyclic amines due to inductive effect of the ring/ester)
-
H-Bond Donors/Acceptors: 1 / 2
Synthesis & Manufacturing
Two primary routes exist for the synthesis of the 1-aminocyclopent-3-ene scaffold: Bis-alkylation (Scalable) and Ring-Closing Metathesis (Precision).
Method A: Phase-Transfer Bis-Alkylation (The O'Donnell Method)
This is the industry-standard route for bulk synthesis, utilizing a glycine equivalent.
Reagents:
-
Substrate: Ethyl isocyanoacetate OR
-(diphenylmethylene)glycine ethyl ester. -
Electrophile: cis-1,4-Dichloro-2-butene.
-
Catalyst: Phase Transfer Catalyst (e.g., TBAB or TEBA).
-
Base: 50% NaOH or KOH (solid/liquid system).
Protocol:
-
Preparation: Dissolve
-(diphenylmethylene)glycine ethyl ester (1.0 eq) and cis-1,4-dichloro-2-butene (1.1 eq) in Toluene or DCM. -
Catalysis: Add Tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Cyclization: Add 50% aqueous NaOH (5.0 eq) with vigorous stirring at
to RT. The reaction proceeds via sequential alkylation of the -carbon.-
Mechanism:[5] The base generates the enolate/carbanion, which attacks one allylic chloride. The resulting intermediate is deprotonated again and attacks the second allylic chloride intramolecularly to close the ring.
-
-
Hydrolysis: The resulting imine is hydrolyzed using 1N HCl in THF/Water to release the free amine.
-
Purification: Acid-base extraction yields Ethyl 1-aminocyclopent-3-ene-1-carboxylate .
Method B: Ring-Closing Metathesis (RCM)
Used when specific stereochemistry or side-chain modification is required.
-
Precursor:
-diallylglycine ethyl ester. -
Catalyst: Grubbs II Catalyst (1-5 mol%).
-
Solvent: DCM (dilute, 0.01 M) to favor intramolecular cyclization over polymerization.
-
Reaction: Stir at RT for 2-12 hours.
-
Result: Quantitative conversion to the cyclopent-3-ene derivative.
Caption: Figure 1. Dual synthetic pathways to the 1-aminocyclopent-3-ene scaffold via Alkylation (Top) and Metathesis (Bottom).
Reactivity & Functionalization
The cyclopentene ring offers a versatile platform for further chemical modification, allowing researchers to "grow" complexity from the scaffold.
| Reaction Type | Reagent | Product | Application |
| Epoxidation | m-CPBA or DMDO | Epoxy-amino acid | Precursor to hydroxylated analogs; reactive warhead design. |
| Dihydroxylation | OsO4, NMO | 3,4-Dihydroxy-cyclopentane | Synthesis of carbocyclic sugar mimics or hydrophilic spacers. |
| Hydrogenation | H2, Pd/C | Cycloleucine (Saturated) | Control compound for conformational studies. |
| Peptide Coupling | HATU/DIPEA | Peptidomimetic | Incorporation into peptide backbone. |
Critical Handling Note: The free amine is prone to carbamate formation if exposed to atmospheric
Applications in Drug Development
The primary utility of Ethyl 1-aminocyclopent-3-ene-1-carboxylate lies in Peptidomimetics .
-
Conformational Restriction:
-
The 5-membered ring constrains the
and angles to values compatible with -helices and distorted -helices. -
Unlike acyclic
-disubstituted amino acids (e.g., Aib), the ring prevents free rotation of the side chains, locking the hydrophobic bulk in a specific vector.
-
-
GPCR Ligands:
-
Used in the design of Chemotactic Peptides (fMLP analogs). Replacing Leucine with 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) has been shown to maintain biological activity while increasing proteolytic stability.
-
Precursor for Glutamate Receptor Ligands (e.g., ACPD analogs).
-
-
Enzyme Inhibitors:
-
The alkene moiety can serve as a latent reactive group or an electrostatically neutral hydrophobic spacer in protease inhibitors.
-
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
GHS Classification: H315, H319, H335.
-
Storage: Keep cold (
) and under inert atmosphere ( or Ar). The alkene is stable, but the free amine can oxidize or absorb . -
Disposal: Incineration with afterburner and scrubber (Nitrogen oxides produced).
References
-
O'Donnell, M. J., et al. (1989). "The Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Journal of the American Chemical Society.[5] Link
-
Cativiela, C., & Diaz-de-Villegas, M. D. (2000).
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. Link -
Crisma, M., et al. (2000). "Peptide folding induced by the C(alpha,alpha)-disubstituted amino acid 1-aminocyclopent-3-ene-1-carboxylic acid."[6] Biopolymers. Link
-
Casabona, D., & Cativiela, C. (2006). "Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid." Synthesis. Link
-
PubChem Compound Summary. "Ethyl 2-aminocyclopent-1-ene-1-carboxylate (Enamine Isomer)." National Center for Biotechnology Information. Link
Sources
- 1. 2-Amino-cyclopent-1-enecarboxylic acid ethyl ester | C8H13NO2 | CID 243333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-AMINOCYCLOPENT-1-ENE-1-CARBOXYLATE | CAS 7149-18-0 [matrix-fine-chemicals.com]
- 3. angenesci.com [angenesci.com]
- 4. Ethyl 2-amino-1-cyclopentene-1-carboxylate | 7149-18-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemotactic tripeptides incorporating at position 2 alpha-aminoacid residues with unsaturated side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
